molecular formula C15H13N3O2 B2893617 1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione CAS No. 860611-93-4

1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione

Cat. No.: B2893617
CAS No.: 860611-93-4
M. Wt: 267.288
InChI Key: AHESAZOCYYCQCH-LRELXJSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione is a complex organic compound with a unique structure that includes an imidazole ring fused with another imidazole ring

Preparation Methods

The synthesis of 1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione can undergo various chemical reactions, including:

Scientific Research Applications

1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, which can result in therapeutic effects .

Comparison with Similar Compounds

1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione can be compared with other similar compounds, such as:

    1-methyl-3,5-bis(3-phenyl-2-propenylidene)-4-piperidone: This compound has a similar structure but includes a piperidone ring instead of an imidazole ring.

    1-ethyl-3,5-bis(3-phenyl-2-propenylidene)-4-piperidone: Similar to the above compound but with an ethyl group instead of a methyl group.

    1-methyl-3,5-bis(2-methylbenzylidene)-4-piperidone: This compound has a different substitution pattern on the benzylidene groups.

Properties

IUPAC Name

(6E)-1-methyl-6-[(E)-3-phenylprop-2-enylidene]-2H-imidazo[1,2-a]imidazole-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-17-10-13(19)18-14(20)12(16-15(17)18)9-5-8-11-6-3-2-4-7-11/h2-9H,10H2,1H3/b8-5+,12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHESAZOCYYCQCH-LRELXJSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2C1=NC(=CC=CC3=CC=CC=C3)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N2C1=N/C(=C/C=C/C3=CC=CC=C3)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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